[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
Description
[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is a bicyclic ether derivative featuring a 2-oxabicyclo[2.1.1]hexane core substituted with an iodomethyl group at position 1 and a hydroxymethyl group (-CH₂OH) at position 4. This compound (CAS: 2920390-90-3) has a molecular formula of C₇H₁₁IO₂ and a molecular weight of 254.07 g/mol .
Properties
IUPAC Name |
[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO2/c8-3-7-1-6(2-7,4-9)5-10-7/h9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAPXLRGEUCTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CI)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves several steps, starting from readily available precursors. One common method includes the reaction of a suitable oxabicyclohexane derivative with iodomethane under controlled conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like acetone .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodomethyl group in [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol can undergo nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can also undergo reduction reactions, particularly at the iodomethyl group, using reagents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Major Products Formed:
- Azido derivatives
- Thiocyanato derivatives
- Ketones or aldehydes
- Methyl derivatives
Scientific Research Applications
Chemistry: In chemistry, [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is particularly reactive, allowing for various substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Physicochemical Data
| Property | Target Compound | 1-Trifluoromethyl Analogue | 1-Methyl Analogue |
|---|---|---|---|
| Boiling Point | Not reported | 275.1°C (predicted) | Not reported |
| Density | 1.32 g/cm³ (predicted) | 1.291 g/cm³ | 1.22 g/cm³ (estimated) |
| pKa | ~14.86 (hydroxyl) | ~14.86 (hydroxyl) | ~15.0 (hydroxyl) |
| Solubility | Moderate in DMSO | High in organic solvents | Low in water |
Key Findings and Implications
Substituent Effects: Halogenated Groups: Iodine and fluorine substituents modulate reactivity and binding affinity. Iodine’s polarizability enhances halogen bonding, while fluorine reduces metabolic degradation . Hydroxymethyl vs. Aminomethyl: The -OH group increases hydrophilicity, whereas -NH₂ improves nucleophilicity and interaction with biological targets .
Bioisosteric Potential: The 2-oxabicyclo[2.1.1]hexane core serves as a saturated bioisostere for ortho-substituted phenyl rings, offering improved solubility and reduced toxicity compared to aromatic counterparts .
Synthetic Challenges : Iodinated derivatives require specialized handling due to light sensitivity, while trifluoromethylated analogues demand precise fluorination techniques .
Biological Activity
Chemical Identity
[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is a bicyclic compound with the molecular formula and a molecular weight of approximately 254.07 g/mol. The compound features an iodomethyl group, which enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
The biological activity of this compound has been the subject of various studies, focusing on its potential therapeutic applications and mechanisms of action.
The compound's biological activity primarily stems from its ability to undergo nucleophilic substitution reactions due to the presence of the iodomethyl group. This group can react with various nucleophiles, leading to the formation of diverse derivatives that may exhibit distinct biological properties. Additionally, the hydroxyl group in the structure can participate in hydrogen bonding, influencing its interaction with biological targets.
Research Findings
Recent studies have highlighted the compound's potential as a bioisostere for traditional drug molecules, allowing for improved pharmacokinetic properties and reduced toxicity.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Properties : Research indicates that certain derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Comparative Analysis
The reactivity and biological activity of this compound can be compared to similar compounds:
| Compound Name | Iodomethyl Group | Biological Activity | Reactivity |
|---|---|---|---|
| [1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol | Yes | Moderate | Lower than iodine |
| [1-(Chloromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol | Yes | Low | Lower than iodine |
| [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol | Yes | Low | Lowest reactivity |
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : The reaction begins with a suitable oxabicyclohexane derivative.
- Reaction Conditions : The iodomethyl group is introduced using iodomethane in the presence of a base such as potassium carbonate, often conducted in organic solvents like acetone.
- Purification Techniques : Post-reaction purification is performed using distillation or chromatography to isolate the desired product with high purity.
Q & A
Q. What advanced spectroscopic techniques could elucidate unresolved aspects of its reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
